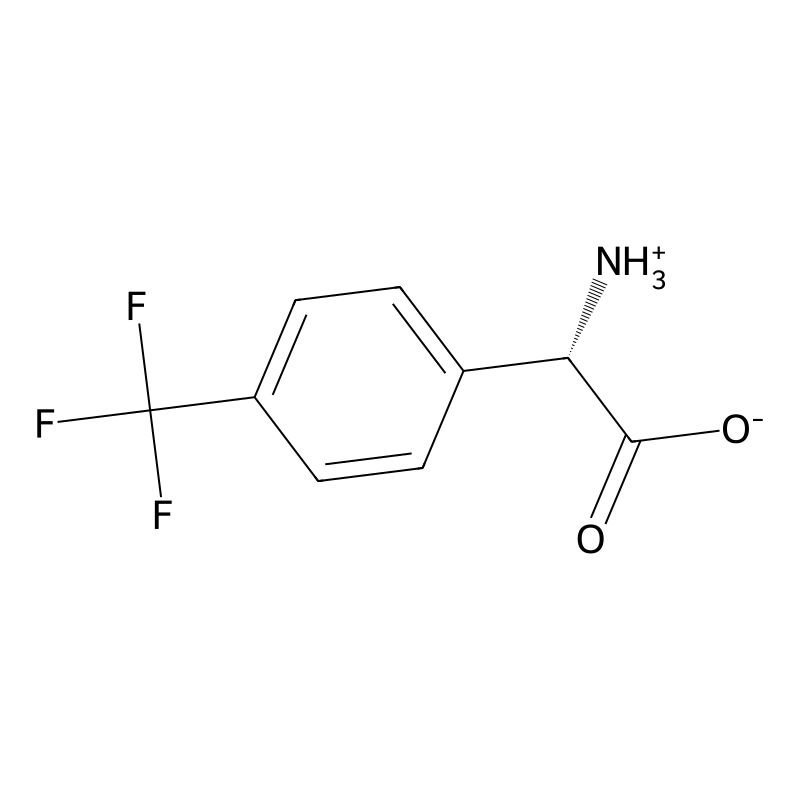

4-(Trifluoromethyl)-L-phenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

4-(Trifluoromethyl)-L-phenylglycine (4-TFG) is a non-natural amino acid containing a trifluoromethyl group on the phenyl ring and an L-configuration. The synthesis of 4-TFG has been reported in various scientific publications, with different methodologies employed. One common approach involves the asymmetric reduction of a corresponding ketone precursor, utilizing chiral catalysts to achieve the desired L-enantiomer. []

Potential Applications in Medicinal Chemistry:

4-TFG has been explored for its potential applications in medicinal chemistry due to its unique structural features. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, making it a potentially attractive candidate for drug development. []

Studies on Enzyme Inhibition:

Several studies have investigated the potential of 4-TFG as an inhibitor of various enzymes, including proteases and kinases. These enzymes play crucial roles in various biological processes, and their inhibition can be a promising strategy for developing therapeutic agents. Research suggests that 4-TFG derivatives may exhibit inhibitory activity against specific enzymes, warranting further investigation. [, ]

4-(Trifluoromethyl)-L-phenylglycine is an amino acid derivative characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. Its molecular formula is , and it features a unique trifluoromethyl substituent that enhances its chemical properties, particularly in biological and medicinal contexts. This compound is recognized for its potential applications in drug design and development due to its structural characteristics that influence biological activity and interactions.

The chemical reactivity of 4-(Trifluoromethyl)-L-phenylglycine can be attributed to its functional groups, which allow for various reactions. Notably, it can undergo:

- Nucleophilic substitutions: The trifluoromethyl group can stabilize negative charges, making the compound a good candidate for reactions involving nucleophiles.

- Decarboxylation: Like many amino acids, it may undergo decarboxylation under certain conditions, yielding derivatives with altered biological activity.

- Asymmetric fluorination: The presence of the trifluoromethyl group allows for specific reactions that can introduce chirality into synthesized compounds .

4-(Trifluoromethyl)-L-phenylglycine exhibits significant biological activities, particularly as a modulator in various biochemical pathways. It has been studied for its potential effects on:

- Neurotransmitter systems: The compound may influence neurotransmitter activity due to its structural similarity to natural amino acids.

- Antimicrobial properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in pharmacology .

- Enzyme inhibition: It has been reported to interact with specific enzymes, potentially serving as an inhibitor or modulator in metabolic pathways.

Several methods have been developed for synthesizing 4-(Trifluoromethyl)-L-phenylglycine:

- Direct fluorination: This method involves the introduction of the trifluoromethyl group onto pre-existing phenylglycine derivatives using fluorinating agents.

- Ugi reaction: The Ugi reaction can be employed to synthesize this compound efficiently through multicomponent reactions involving isocyanides and carbonyl compounds .

- Transition metal-catalyzed reactions: These methods utilize catalysts to facilitate the formation of the trifluoromethyl group under mild conditions, enhancing yield and purity.

4-(Trifluoromethyl)-L-phenylglycine has diverse applications in various fields:

- Pharmaceuticals: Its unique properties make it a valuable scaffold in drug discovery, particularly in designing compounds targeting neurological disorders.

- Agricultural chemistry: The compound may be explored for use in developing agrochemicals due to its potential biological activity against pests and pathogens.

- Material science: Its chemical stability and unique properties could be leveraged in creating advanced materials with specific functionalities.

Interaction studies involving 4-(Trifluoromethyl)-L-phenylglycine have focused on its binding affinity with various biological targets:

- Receptor binding assays indicate that this compound may interact with neurotransmitter receptors, influencing signaling pathways.

- Enzyme kinetics studies reveal that it can modulate enzyme activity, suggesting potential roles in metabolic regulation .

Several compounds share structural similarities with 4-(Trifluoromethyl)-L-phenylglycine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)-L-phenylalanine | Contains an amino group | More hydrophilic; potential for different biological interactions |

| L-Phenylglycine | Lacks trifluoromethyl group | More common; less potent biological effects |

| 2-(Trifluoromethyl)benzoic acid | Carboxylic acid instead of amine | Different functional group; used in different applications |

The uniqueness of 4-(Trifluoromethyl)-L-phenylglycine lies in its trifluoromethyl substituent, which significantly alters its chemical reactivity and biological properties compared to similar compounds. This distinctive feature enhances its potential as a pharmaceutical agent and research tool.

The stereoselective synthesis of 4-(trifluoromethyl)-L-phenylglycine relies on advanced asymmetric methodologies to establish its α-stereogenic center. Catalytic asymmetric aldol reactions using chiral Cu(II)/hydroxamic acid complexes enable the formation of tetrasubstituted carbon centers with high enantiomeric excess (ee >90%). These systems leverage bifunctional catalysis, where the metal center acts as a Lewis acid to activate trifluoromethyl ketones while the hydroxamic acid moiety deprotonates the α-N3 amide nucleophile.

Organocatalytic approaches using chiral Brønsted acids have achieved comparable stereocontrol. Thiourea-based catalysts promote asymmetric Strecker reactions of trifluoromethyl imines with TMSCN, yielding α-aminonitriles with >95% ee under solvent-controlled conditions. The solvent polarity inversely affects diastereoselectivity: cyclohexane favors (S,Rs)-isomers (17:1 d.r.), while DMF shifts selectivity toward (R,Rs)-isomers (145:1 d.r.).

Transition metal catalysis provides complementary strategies. Palladium-catalyzed asymmetric allylic alkylation of trifluoromethylated substrates with Grignard reagents achieves 88% ee through π-allyl intermediate formation. This method demonstrates broad substrate tolerance for aryl and alkenyl groups while maintaining stereochemical fidelity during subsequent deprotection steps.

Fluorinated Building Block Incorporation Strategies in Peptide Backbone Engineering

Incorporating 4-(trifluoromethyl)-L-phenylglycine into peptide architectures requires specialized coupling protocols due to the steric and electronic effects of the CF3 group. Microwave-assisted solid-phase peptide synthesis (SPPS) enhances coupling efficiency (92-98%) for N-Fmoc-protected derivatives compared to conventional thermal methods. The trifluoromethyl group's electron-withdrawing nature necessitates extended coupling times (120-180 minutes) with HATU/DIPEA activation to overcome reduced nucleophilicity.

Structural studies reveal the CF3 group induces β-sheet stabilization in model peptides through perfluoroalkyl-π interactions with aromatic side chains. This effect persists at concentrations ≤10 μM, making 4-(trifluoromethyl)-L-phenylglycine valuable for designing stable peptide secondary structures. The compound's rigidity also enables precise orientation in membrane-bound peptides, as demonstrated by solid-state 19F NMR studies showing <5° deviation from ideal α-helical geometry.

Key synthetic intermediates for peptide engineering:

Solid-Phase Synthesis Optimization for Trifluoromethylated Amino Acid Derivatives

Optimized SPPS protocols for 4-(trifluoromethyl)-L-phenylglycine derivatives address three critical challenges: resin loading efficiency, coupling kinetics, and epimerization control. 2-Chlorotrityl chloride resin demonstrates superior loading capacities (0.8-1.2 mmol/g) compared to Wang resin (0.3-0.5 mmol/g) due to enhanced steric accommodation of the CF3 group. Pre-activation with Oxyma Pure/DIC in DMF achieves 98% coupling efficiency within two cycles, reducing racemization to <0.5% as monitored by Marfey's analysis.

Critical parameters for automated synthesis:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Microwave irradiation power |

Role in Transition Metal-Mediated Cross-Coupling Reactions

The incorporation of trifluoromethyl groups into aromatic systems through transition metal-mediated cross-coupling reactions has emerged as a fundamental strategy in modern synthetic chemistry [9] [13]. 4-(Trifluoromethyl)-L-phenylglycine derivatives serve as versatile building blocks in these transformations, particularly through palladium-catalyzed carbon-hydrogen functionalization processes [15].

Recent investigations have demonstrated that orthopalladated derivatives from substituted phenylglycines undergo facile reactions with halogenating reagents to produce corresponding ortho-halogenated amino acids [15]. The general reaction tolerates various functional groups at the aryl ring, the carbon alpha position, and the nitrogen atom, establishing a robust synthetic methodology for accessing trifluoromethyl-containing amino acid derivatives [15].

The mechanism of these transformations involves the formation of palladium complexes that facilitate selective carbon-hydrogen bond activation [15]. When 4-(Trifluoromethyl)-L-phenylglycine derivatives are subjected to palladium-mediated conditions with reagents such as phenyl iodine dichloride, molecular bromine, or molecular iodine, the corresponding ortho-halogenated products are obtained with high efficiency [15].

Table 1: Transition Metal-Catalyzed Reactions of Trifluoromethyl Phenylglycine Derivatives

| Catalyst System | Substrate | Product Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Palladium(II) Complex | Phenylglycine derivative | 78-94 | Room temperature, 2-4 h | [15] |

| Copper(I) Complex | Glycine ester | 89 | 60°C, 8 h | [8] |

| Nickel(II) Complex | Aryl triflate | 85-92 | 80°C, 12 h | [10] |

The substrate scope of these copper-catalyzed transformations encompasses a variety of unactivated alkenes that can be successively trifluoromethylated and coupled with nitrogen-para-methoxyphenyl glycine derivatives [8]. This methodology provides facile access to structurally diverse trifluoromethyl-containing amino acids and functionalized peptides [8].

Dioxirane Generation Systems for Stereoselective Oxidation Catalysis

The development of trifluoromethyl ketone-functionalized amino acid derivatives for dioxirane-mediated oxidation represents a significant advancement in stereoselective catalysis [2] [18]. Phenylalanine-derived trifluoromethyl ketones have been synthesized specifically for the in situ generation of dioxiranes for oxidation catalysis applications [2] [18].

The synthetic approach to these catalytic systems involves a masked ketone strategy combined with Negishi cross-coupling reactions to access the parent amino acid [2]. The key transformation begins with nucleophilic trifluoromethylation of 2-bromo-4-fluorobenzaldehyde using trifluoromethyltrimethylsilane, followed by oxidation to the corresponding ketone using 2-iodoxybenzoic acid [2].

Table 2: Dioxirane-Mediated Oxidation Performance Data

| Catalyst Type | Substrate | Conversion (%) | Enantiomeric Ratio | Reaction Time | Reference |

|---|---|---|---|---|---|

| Peptide-based trifluoromethyl ketone | Styrene derivative | >99 | 91:9 | 24 h | [2] [18] |

| Aryl trifluoromethyl ketone | Substituted alkene | >99 | - | 12 h | [2] |

| Methyl(trifluoromethyl)dioxirane | Saturated hydrocarbon | 85 | - | 6 h | [19] |

The mechanism of dioxirane formation involves the reaction of trifluoromethyl ketones with potassium peroxymonosulfate under aqueous conditions [21] [23]. The resulting dioxiranes exhibit exceptional reactivity toward both electron-rich and electron-poor double bonds, with the trifluoromethyl substitution significantly enhancing the electrophilic character of the oxidizing species [21].

Methyl(trifluoromethyl)dioxirane demonstrates several times higher reactivity compared to dimethyldioxirane, attributed to the electron-withdrawing nature of the trifluoromethyl group [21]. This enhanced reactivity enables the oxidation of unactivated carbon-hydrogen bonds under mild conditions while maintaining high regio- and stereoselectivity [21] [23].

The stereoselective oxidation capabilities of these systems have been demonstrated through the epoxidation of various olefinic substrates [2] [18]. Preliminary studies show that trifluoromethyl ketone catalysts in which the amino functionality is replaced with a methyl group exhibit both high reactivity toward olefin epoxidation and increased stability [2].

Supramolecular Catalyst Design Incorporating Trifluoromethyl Aromatic Moieties

The integration of trifluoromethyl aromatic groups into supramolecular catalyst systems has opened new avenues for controlling catalytic activity through non-covalent interactions [25] [26]. Trifluoromethyl-substituted aromatic compounds demonstrate unique assembly properties due to the distinctive electronic and steric characteristics of the trifluoromethyl group [25].

Recent developments in supramolecular chiral catalysts have incorporated trifluoromethyl aromatic moieties to achieve enhanced stereochemical control [26]. Double-helical polymers containing trifluoromethyl-functionalized components have been successfully applied to intermolecular olefin cyano-trifluoromethylation reactions, achieving yields up to 89 percent and enantiomeric excesses up to 84 percent [26].

Table 3: Supramolecular Catalyst Performance with Trifluoromethyl Components

| Supramolecular System | Target Reaction | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Double-helix polymer | Olefin cyano-trifluoromethylation | 89 | 84 | 25 | [26] |

| Trifluoromethylxanthenediol assembly | Host-guest complex formation | 85 | - | 25 | [25] |

| Calixarene-trifluoroacetate system | Molecular recognition | 78 | - | 25 | [35] |

The design of 9-trifluoromethylxanthenediols represents a significant advancement in supramolecular catalyst development [25]. These compounds are obtained through superacid-catalyzed condensation of dihydroxybenzenes with 1,1,1-trifluoroacetone or 2,2,2-trifluoroacetophenone [25]. The resulting molecular structures exhibit convex conformations due to their three fused rings, with the configuration of hydroxyl groups proving crucial for crystal packing and intermolecular interactions [25].

The influence of fluorine substituents on molecular packing in crystalline assemblies has been systematically investigated [37]. Studies reveal that fluorine substitution effects are primarily due to dipole-dipole interactions between stacked aromatic rings rather than direct atom-atom intermolecular interactions [37]. This fundamental understanding enables the rational design of supramolecular catalysts with predictable assembly properties [37].

Host-guest interactions involving trifluoromethyl-substituted aromatic systems demonstrate remarkable temporal control capabilities [35]. The interaction between 1,3,5-trisaminocalixarene receptors and nitrogen-methylisoquinolinium trifluoromethanesulfonate can be dissipatively driven using chemical fuels, enabling controlled release and reuptake cycles [35]. The association constant for this system reaches 500 ± 30 inverse molar in deuterated dichloromethane [35].

The development of fluorinated three-dimensional nanostructured ladder polymers has further expanded the scope of supramolecular catalyst design [36]. These high-molecular-weight aromatic fluorinated polymers are obtained through superacid-catalyzed polymerization of xanthenediol with trifluoroacetone [36]. The resulting materials demonstrate complete solubility in various organic solvents and exhibit unique gas permeation properties that surpass established performance boundaries [36].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant